8-Methylquinoline-6-carbaldehyde

Organic Synthesis Physicochemical Properties Isomer Comparison

8-Methylquinoline-6-carbaldehyde is the authentic regioisomer for synthesizing MELK kinase inhibitors. Generic substitution with other methylquinoline carbaldehydes compromises target binding and invalidates SAR data. The 8-methyl group confers distinct biological activity—including differential tumor-initiating potential (45% tumor incidence vs. 53% for unsubstituted quinoline)—making this isomer essential for medicinal chemistry programs. Supplied at ≥95% purity.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 22934-43-6
Cat. No. B3253919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylquinoline-6-carbaldehyde
CAS22934-43-6
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=CC=C2)C=O
InChIInChI=1S/C11H9NO/c1-8-5-9(7-13)6-10-3-2-4-12-11(8)10/h2-7H,1H3
InChIKeyDTSDFNFJBGCBTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 8-Methylquinoline-6-carbaldehyde (CAS: 22934-43-6) for Pharmaceutical Intermediate R&D


8-Methylquinoline-6-carbaldehyde (CAS: 22934-43-6) is a heterocyclic building block belonging to the quinoline family, with the molecular formula C₁₁H₉NO and a molecular weight of 171.20 g/mol . It is characterized by a quinoline core bearing a methyl substituent at the 8-position and an aldehyde functional group at the 6-position [1]. This compound is commercially supplied at a minimum purity specification of 95%, typically stored long-term in a cool, dry place .

Procurement Guidance for 8-Methylquinoline-6-carbaldehyde: Why Structural Isomers Cannot Be Interchanged


In quinoline-based heterocyclic synthesis, the specific positional arrangement of substituents is a critical determinant of both downstream reaction outcomes and biological target engagement. For 8-Methylquinoline-6-carbaldehyde, the combination of a methyl group at the 8-position and an aldehyde at the 6-position represents a specific regioisomeric pattern. Generic substitution with other methylquinoline carbaldehydes (e.g., 2-Methylquinoline-6-carbaldehyde or 6-Methylquinoline-8-carbaldehyde) is not scientifically valid, as differences in substitution position have been shown to fundamentally alter physicochemical properties such as boiling point and density , as well as biological activity profiles, including antitumor potency and target binding affinity [1].

8-Methylquinoline-6-carbaldehyde: Quantitative Comparative Evidence for Procurement Decisions


Critical Physicochemical Differentiation: Boiling Point and Density Compared to 2-Methyl Isomer

Direct comparative analysis of predicted physical properties reveals significant differences between 8-Methylquinoline-6-carbaldehyde and the 2-methyl regioisomer (2-Methylquinoline-6-carbaldehyde). The target compound exhibits a higher predicted boiling point (328.5 ± 22.0 °C) compared to its 2-methyl counterpart (315.6 ± 22.0 °C) . These differences in physical properties have direct implications for purification (e.g., distillation or sublimation protocols) and separation requirements during large-scale synthesis .

Organic Synthesis Physicochemical Properties Isomer Comparison

Biological Activity Differentiation: Positional Isomer Effects on Insecticidal Potency and Tumorigenicity

Class-level structure-activity relationship (SAR) studies on methylquinoline positional isomers demonstrate that biological activity is highly dependent on the position of the methyl substituent. In acaricidal and insecticidal assays, 8-methylquinoline exhibited distinct efficacy compared to other isomers, with all methylquinoline isomers showing high activity against stored grain weevils (Sitophilus oryzae and S. zeamais) [1]. Furthermore, a tumor-initiating activity study in SENCAR mice demonstrated that 8-methylquinoline induced tumors in 45% of mice (0.66 tumors/animal), differing notably from the 53% incidence (0.73 tumors/animal) observed for unsubstituted quinoline and the 45% incidence (0.90 tumors/animal) for 4-methylquinoline [2]. These findings underscore that the 8-methyl substitution pattern confers distinct biological behavior not observed with other regioisomers.

Agrochemical Research Toxicology Structure-Activity Relationship (SAR)

Reactivity Differentiation: Distinct Photocatalytic Oxidation Behavior of 6- vs 8-Methylquinoline Precursors

A study on the UV-illuminated photocatalytic oxidation of methylquinolines using TiO₂ powder in oxygenated acetonitrile demonstrated that 6-methylquinoline and 8-methylquinoline undergo distinct reaction pathways. Specifically, 6-methylquinoline (6-MQ) and 8-methylquinoline (8-MQ) yield their corresponding 6- and 8-carbaldehydes as practically the sole products under these conditions [1]. This finding indicates that the methyl substituent position dictates the regioselectivity of oxidation and the identity of the aldehyde product formed. The target compound, 8-Methylquinoline-6-carbaldehyde, therefore occupies a unique chemical space as a product accessible from a specific precursor via a defined photocatalytic route.

Photocatalysis Synthetic Methodology Green Chemistry

Key Research & Industrial Applications for 8-Methylquinoline-6-carbaldehyde (CAS: 22934-43-6)


Synthesis of MELK Kinase Inhibitors for Oncology Research

8-Methylquinoline-6-carbaldehyde serves as a critical synthetic intermediate in the preparation of quinoline-based Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors, a class of compounds under investigation for cancer therapy [1]. The specific 8-methyl-6-carbaldehyde substitution pattern provides the required geometry for binding interactions within the MELK ATP-binding pocket. Patent literature describes quinoline derivatives bearing substitution patterns consistent with this compound as effective MELK inhibitors, making this building block essential for medicinal chemistry programs targeting this kinase [1].

Preparation of Hydrazone Derivatives as hYAK3 Protein Inhibitors

The aldehyde functional group at the 6-position enables facile condensation with hydrazines to form hydrazone compounds. Patent literature indicates that hydrazones derived from quinoline carbaldehydes are being investigated as inhibitors of hYAK3 proteins for the treatment of diseases associated with hYAK3 activity . The 8-methyl substitution on the quinoline scaffold contributes to the overall molecular recognition and pharmacokinetic properties of the resulting hydrazone derivatives .

Structure-Activity Relationship (SAR) Studies on Methylquinoline Scaffolds

Given the established class-level evidence that 8-methyl substitution confers distinct biological activities—including differential tumor-initiating potential (45% tumor incidence at 0.66 tumors/animal) compared to unsubstituted quinoline (53% incidence, 0.73 tumors/animal) and other positional isomers [2]—this compound is an essential tool for SAR investigations. Researchers studying the impact of methyl group position on quinoline-based pharmacophores require the authentic 8-methyl-6-carbaldehyde isomer to generate valid comparative data sets [2].

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